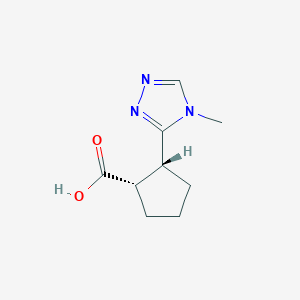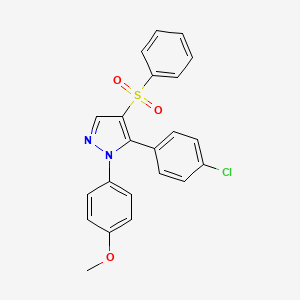
5-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-(phenylsulfonyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-4-(phenylsulfonyl)-1H-pyrazole, also known as CBM-PS, is a synthetic pyrazole-containing compound that has been studied for its potential to act as an inhibitor of enzymes involved in inflammation and cancer. CBM-PS has been studied for its ability to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two enzymes that are important for the regulation of inflammation and the development of cancer. CBM-PS has also been studied for its ability to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and cell differentiation.
Aplicaciones Científicas De Investigación
Molecular Docking and Structural Analysis
5-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-(phenylsulfonyl)-1H-pyrazole has been studied for its molecular structure and potential biological activity. The crystal structure of related tetrazole derivatives was determined by X-ray crystallography, which helped in understanding the orientation and interaction of molecules inside the active site of enzymes like cyclooxygenase-2, suggesting potential as COX-2 inhibitors (Al-Hourani et al., 2015). Additionally, molecular docking and quantum chemical calculations have been utilized to explore the molecular structure and spectroscopic data of related compounds, indicating the potential for biological effects based on molecular docking results (Viji et al., 2020).
Synthesis and Chemical Analysis
The compound and its derivatives have been synthesized and analyzed for their chemical structure and properties. For instance, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester was reported, highlighting the regiospecific nature of the synthesis and the importance of X-ray analysis for unambiguous structure determination (Kumarasinghe et al., 2009).
Biological Activity Studies
Research into the biological activities of derivatives of 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-(phenylsulfonyl)-1H-pyrazole has shown promising results in areas such as herbicidal and insecticidal activities. A series of novel N-phenylpyrazolyl aryl methanones derivatives, including those with the arylsulfonyl group, were synthesized and exhibited favorable biological activities (Wang et al., 2015). Additionally, antimicrobial and anticancer activity studies on related molecules underscored their potential in medical applications, as evidenced by spectral and quantum chemical analysis, alongside molecular docking studies to assess biological functions (Viji et al., 2020).
Corrosion Inhibition
Research into the corrosion inhibition performance of pyranopyrazole derivatives, including those related to 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-(phenylsulfonyl)-1H-pyrazole, has been conducted. These studies suggest that such compounds can serve as effective inhibitors for mild steel corrosion in acidic solutions, backed by gravimetric, electrochemical, and DFT studies, revealing the mechanisms behind their high efficiency and the nature of their interaction with metal surfaces (Yadav et al., 2016).
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-5-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3S/c1-28-19-13-11-18(12-14-19)25-22(16-7-9-17(23)10-8-16)21(15-24-25)29(26,27)20-5-3-2-4-6-20/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTFPDPMGVDHHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-(phenylsulfonyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2779823.png)
![4-butyl-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2779824.png)
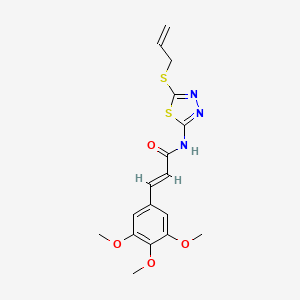
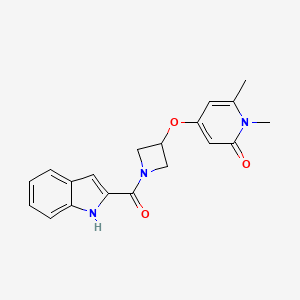
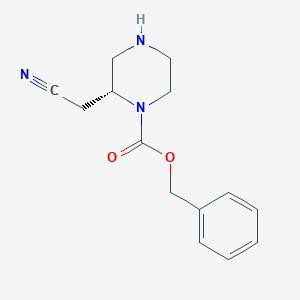
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2779833.png)


![3-((2E)but-2-enyl)-1,7-dimethyl-8-(3-methylphenyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2779836.png)
![3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol](/img/structure/B2779838.png)
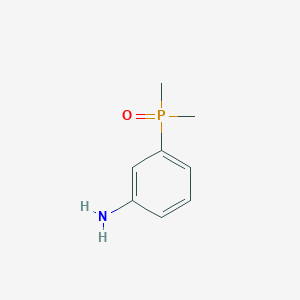
![Methyl 2-[(2,4-difluorophenoxy)methyl]benzoate](/img/structure/B2779842.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2779844.png)
